Hydroxy-PEG6-acid

Vue d'ensemble

Description

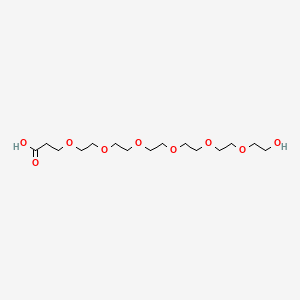

Hydroxy-PEG6-acid is a PEG-based PROTAC linker . It is a derivative of PEG (polyethylene glycol) that contains a hydroxyl group with a terminal carboxylic acid . This compound is used in the synthesis of PROTACs .

Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG6-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction is a key step in the synthesis of PROTACs .Molecular Structure Analysis

The molecular weight of Hydroxy-PEG6-acid is 354.4 g/mol, and its molecular formula is C15H30O9 . It contains a hydroxyl group and a terminal carboxylic acid attached to a PEG spacer .Chemical Reactions Analysis

The primary chemical reaction involving Hydroxy-PEG6-acid is its reaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC .Physical And Chemical Properties Analysis

Hydroxy-PEG6-acid is a liquid that appears colorless to light yellow . It is soluble in DMSO at a concentration of at least 100 mg/mL . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .Applications De Recherche Scientifique

Drug Delivery Systems : Hydroxy-PEG6-acid, as a derivative of polyethylene glycol (PEG), is used in creating biocompatible drug delivery platforms. For instance, graphene oxide sheets functionalized with 6-armed PEG have been developed to deliver cancer chemotherapy drugs like oridonin and methotrexate, showcasing their potential in biomedicine and as carriers for hydrophobic anticarcinogens (Chai et al., 2019).

Formation of Hydrogel Barriers : Hydroxy-PEG6-acid is used in the formation of hydrogel barriers, particularly in contact with arterial tissue. This is significant in creating conformal barriers in medical applications, such as in vascular surgeries or tissue engineering (Lyman, Melanson, & Sawhney, 1996).

Hydrolysis-Resistant Biomaterials : The compound is also instrumental in the development of hydrolysis-resistant biomaterials. It plays a role in biomaterial surface modification and the construction of hydrogel-based implants and tissue scaffolds (Tong, Lai, Guo, & Huang, 2011).

Biodegradable Injectable Composite Scaffolds : Hydroxy-PEG6-acid contributes to the creation of injectable biodegradable hydrogels for pharmaceutical and biomedical applications, like bone tissue engineering. It helps in studying mechanical properties crucial for formulating suitable injectable scaffolds (Jiao et al., 2012).

Photoreversible Hydrogel Systems : This compound is used in the synthesis of photoreversible hydrogel systems, particularly in biochemical and biomedical applications where changes in light exposure can alter the properties of the hydrogel (Zheng et al., 2002).

Surface Modification and Drug Delivery : Hydroxy-PEG6-acid plays a role in the surface modification and functionalization of nanoparticles, enhancing their capability for drug delivery. This is crucial in the targeted treatment of diseases like cancer (Venkatasubbu et al., 2013).

Biomedical Imaging and Drug Delivery : Its application extends to the preparation of nanorods for biomedical imaging and drug delivery. Hydroxy-PEG6-acid modified nanorods exhibit water dispersibility and high drug loading capability, making them ideal for biomedical applications (Heng et al., 2016).

Enhancing Hydrogel Properties : It is used to enhance the mechanical and enzymatic stability of hydrogels, such as hyaluronic acid hydrogels, improving their biomedical applicability and durability (Lee, Hwang, Kim, & Jeong, 2018).

Synthesis of Amphiphilic Polymers : Hydroxy-PEG6-acid aids in the synthesis of amphiphilic polymers, particularly for drug delivery systems. This includes imparting hydrophilic character to hydrophobic natural polyesters for enhanced biocompatibility and biodegradability (Hazer, 2010).

Controlled Release of High Molecular Weight Solutes : The compound is significant in the creation of hydrogels for the controlled release of high molecular weight, hydrophilic solutes, important in drug delivery and regenerative medicine (Lu & Anseth, 2000).

Safety And Hazards

Hydroxy-PEG6-acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, inhaled, or in contact with skin . Therefore, it should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHJMFNIHYJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153660 | |

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG6-acid | |

CAS RN |

1347750-85-9 | |

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)